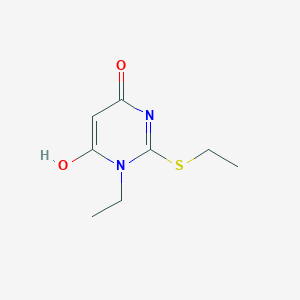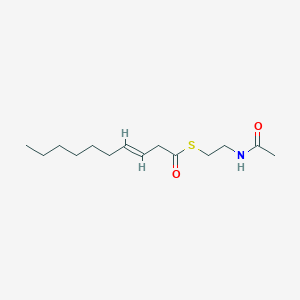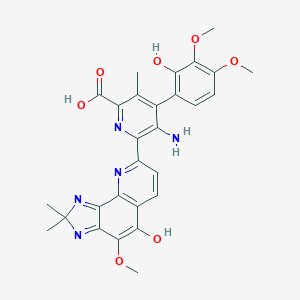
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine, also known as CPQA, is a synthetic compound that has been widely used in scientific research. It belongs to the quinazoline family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine involves the inhibition of protein kinases. Specifically, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine binds to the ATP-binding site of protein kinases and prevents them from phosphorylating their substrates. This leads to the inhibition of downstream signaling pathways and ultimately affects cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has also been shown to affect the cardiovascular system by reducing blood pressure and improving endothelial function.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific protein kinases in various biological processes. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is a fluorescent probe, which allows for visualization of protein-protein interactions in cells. However, one limitation of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine. One direction is to study the role of specific protein kinases in cancer and other diseases using 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine as a tool. Another direction is to develop more water-soluble derivatives of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine to improve its usability in lab experiments. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine could be used in combination with other compounds to develop more effective therapies for cancer and other diseases.
Synthesis Methods
The synthesis of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is a multistep process that involves the reaction of 2-aminopyridine with 6-chloro-4-quinazolinone in the presence of a base. The resulting intermediate is then subjected to a series of reactions to yield the final product. The purity of the final product can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinases, which are enzymes that play important roles in cell signaling pathways. 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been used to study the role of protein kinases in cancer, inflammation, and other diseases. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been used as a fluorescent probe to study protein-protein interactions in cells.
properties
Product Name |
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine |
|---|---|
Molecular Formula |
C13H9ClN4 |
Molecular Weight |
256.69 g/mol |
IUPAC Name |
6-chloro-2-pyridin-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C13H9ClN4/c14-8-4-5-10-9(7-8)12(15)18-13(17-10)11-3-1-2-6-16-11/h1-7H,(H2,15,17,18) |
InChI Key |
CONSCMQJHXHYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
![[3.2.1]Propellane](/img/structure/B231374.png)

![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)




![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)